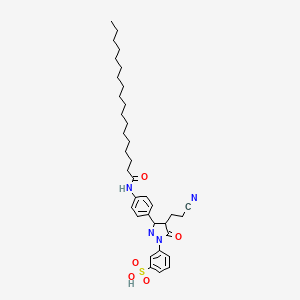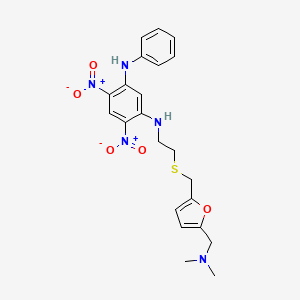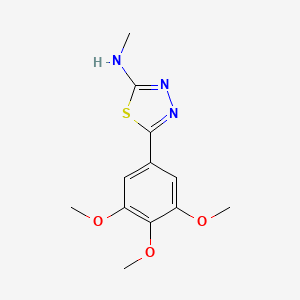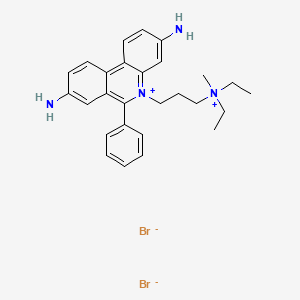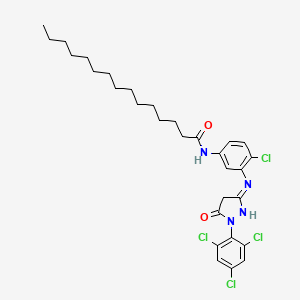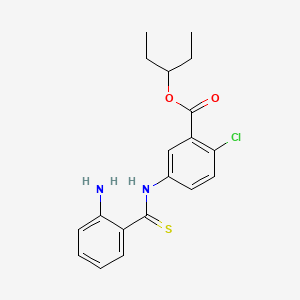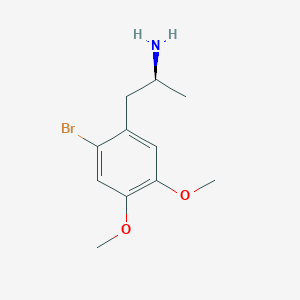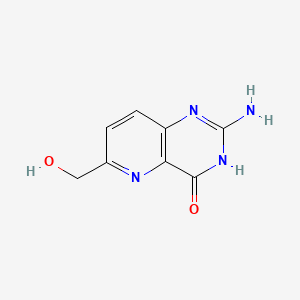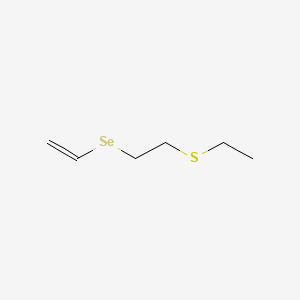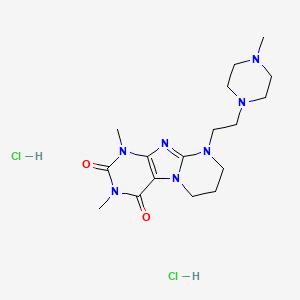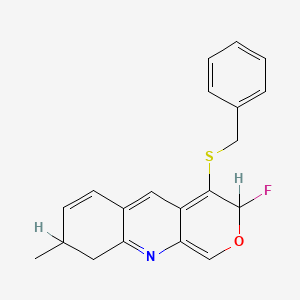
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a triazine ring and anthracene moiety, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions . The substitution of chlorine atoms by primary amines is achieved in high to moderate yields .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, solvent choice, and reagent concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with different amines.
Oxidation and Reduction: The anthracene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, cyanuric chloride, and solvents like 1,4-dioxane and 1,2-dichloroethane . Reaction conditions typically involve refluxing the mixture to facilitate the substitution process.
Major Products
The major products formed from these reactions are various substituted triazine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form strong interactions with biological molecules, potentially inhibiting their function . The anthracene moiety can intercalate with DNA, affecting its replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-1,3,5-triazine derivatives: These compounds share the triazine ring structure and exhibit similar reactivity.
Anthracene derivatives: Compounds with the anthracene moiety show similar electronic properties and can participate in similar chemical reactions.
Uniqueness
Trisodium 8-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonate is unique due to the combination of the triazine and anthracene structures, providing a versatile platform for various applications in research and industry .
Eigenschaften
CAS-Nummer |
74432-28-3 |
|---|---|
Molekularformel |
C23H10Cl2N5Na3O11S3 |
Molekulargewicht |
768.4 g/mol |
IUPAC-Name |
trisodium;8-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-1,6-disulfonate |
InChI |
InChI=1S/C23H13Cl2N5O11S3.3Na/c24-21-28-22(25)30-23(29-21)27-13-5-4-9(6-16(13)44(39,40)41)26-14-8-10(42(33,34)35)7-12-17(14)20(32)18-11(19(12)31)2-1-3-15(18)43(36,37)38;;;/h1-8,26H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,27,28,29,30);;;/q;3*+1/p-3 |
InChI-Schlüssel |
WOYASNNQOPVZIL-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


